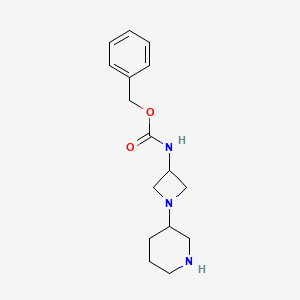

Benzyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate

Description

Structural Classification and Nomenclature of Benzyl (B1604629) (1-(piperidin-3-yl)azetidin-3-yl)carbamate within Heterocyclic Chemistry

From a structural standpoint, Benzyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate is a multifaceted molecule. It is classified as a disubstituted azetidine (B1206935), where the nitrogen of the four-membered azetidine ring is attached to the 3-position of a piperidine (B6355638) ring. The 3-position of the azetidine ring is, in turn, functionalized with a benzyl carbamate (B1207046) group. This arrangement of heterocyclic systems linked by a carbamate functional group is a key feature of this compound class.

The formal IUPAC name for this compound is benzyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate. This nomenclature systematically describes the molecular structure:

benzyl : Refers to the C₆H₅CH₂- group attached to the carbamate's oxygen atom.

carbamate : Indicates the -OC(=O)N- functional group.

(1-(piperidin-3-yl)azetidin-3-yl) : Specifies the point of attachment of the carbamate group. It is connected to the 3-position of the azetidine ring, which itself is substituted at the 1-position (the nitrogen atom) with a piperidin-3-yl group.

This precise naming convention is crucial for unambiguous identification in chemical literature and databases.

Rationale for Academic Research on Azetidine and Piperidine Carbamate Scaffolds

The academic and industrial interest in azetidine and piperidine carbamate scaffolds stems from their proven potential as bioactive molecules. These structural motifs are often found in compounds designed to interact with specific biological targets, particularly enzymes.

Research has highlighted the improved efficiency of azetidine and piperidine-derived carbamates as enzyme inhibitors. acs.orgnih.gov The rationale for investigating these scaffolds is based on several key factors:

Structural Rigidity and Diversity : The four-membered azetidine ring introduces a degree of conformational constraint, which can be advantageous for binding to the active site of an enzyme. The piperidine ring, on the other hand, offers various conformational possibilities and points for substitution, allowing for the fine-tuning of physicochemical properties.

Enzyme Inhibition Potential : Carbamates can act as "warheads" in inhibitor design. They can form covalent bonds with nucleophilic residues (like serine) in enzyme active sites, leading to irreversible inhibition. This mechanism is particularly relevant for a class of enzymes known as serine hydrolases.

Drug-like Properties : The combination of these heterocyclic rings can impart favorable pharmacokinetic properties to a molecule, such as improved solubility, metabolic stability, and cell permeability.

A significant area of research for this class of compounds is the inhibition of monoacylglycerol lipase (B570770) (MAGL), a key enzyme in the endocannabinoid system. acs.orgnih.gov

Overview of Key Research Paradigms Relevant to the Chemical Compound

The research surrounding Benzyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate and related compounds is primarily situated within the paradigm of drug discovery and development. A central focus is the design of selective and potent inhibitors for therapeutic targets.

One of the prominent research paradigms is the investigation of covalent inhibitors . This approach aims to develop molecules that form a stable, covalent bond with their target enzyme, leading to prolonged and often irreversible inhibition. Azetidine and piperidine carbamates have been explored as efficient covalent inhibitors of monoacylglycerol lipase (MAGL). acs.orgnih.gov MAGL is responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), and its inhibition can lead to elevated 2-AG levels in the central nervous system, which has potential therapeutic implications for a range of neurological and inflammatory disorders.

Another key paradigm is structure-activity relationship (SAR) studies . Researchers systematically modify the structure of the lead compound, in this case, the azetidine-piperidine carbamate scaffold, to understand how different chemical groups influence its biological activity. For instance, the nature of the substituent on the piperidine ring and the type of carbamate can be varied to optimize potency and selectivity for the target enzyme.

The following interactive data table summarizes the key properties of the core chemical structures discussed in this article.

| Feature | Azetidine | Piperidine | Benzyl Carbamate |

| Ring Size | 4-membered | 6-membered | N/A |

| Heteroatom | Nitrogen | Nitrogen | N/A |

| Saturation | Saturated | Saturated | N/A |

| Key Role in Compound | Core scaffold, provides rigidity | Substituent, influences properties | Functional group, potential for covalent inhibition |

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-(1-piperidin-3-ylazetidin-3-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O2/c20-16(21-12-13-5-2-1-3-6-13)18-14-10-19(11-14)15-7-4-8-17-9-15/h1-3,5-6,14-15,17H,4,7-12H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODOYXVORPSUJTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)N2CC(C2)NC(=O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90662590 |

Source

|

| Record name | Benzyl [1-(piperidin-3-yl)azetidin-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1131594-90-5 |

Source

|

| Record name | Phenylmethyl N-[1-(3-piperidinyl)-3-azetidinyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1131594-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl [1-(piperidin-3-yl)azetidin-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations for Benzyl 1 Piperidin 3 Yl Azetidin 3 Yl Carbamate and Its Analogues

Retrosynthetic Analysis of the Benzyl (B1604629) (1-(piperidin-3-yl)azetidin-3-yl)carbamate Scaffold

A retrosynthetic analysis of the target molecule, Benzyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate, suggests a convergent synthetic strategy. The primary disconnection can be made at the C-N bond linking the azetidine (B1206935) and piperidine (B6355638) rings. This bond is typically formed late in the synthesis through a nucleophilic substitution or reductive amination reaction. This leads to two key building blocks: a suitably protected 3-aminopiperidine derivative and a reactive azetidine precursor.

Further deconstruction of the azetidine fragment involves disconnecting the carbamate (B1207046) group, which points to benzyl azetidin-3-ylcarbamate as a key intermediate. This intermediate can be conceptually derived from a more fundamental precursor, such as azetidin-3-one (B1332698) or a related 3-functionalized azetidine. The piperidine moiety can be traced back to commercially available starting materials, such as 3-aminopyridine (B143674) or derivatives of glutamic acid, which can be modified to introduce the required amino functionality with appropriate protecting groups.

This retrosynthetic approach allows for the modular synthesis of analogues by varying the substituents on either the azetidine or piperidine rings at an early stage.

Synthesis of Azetidine Ring Precursors and Their Functionalization

The four-membered azetidine ring is a strained heterocycle, and its synthesis requires carefully designed strategies to control ring formation and functionalization.

Approaches to 3-Substituted Azetidines

The synthesis of 3-substituted azetidines often begins with the construction of a precursor that already contains the four-membered ring. One common and versatile intermediate is azetidin-3-one. The synthesis of azetidin-3-ones can be achieved through methods like the acid-promoted or metal-catalyzed decomposition of α-amino-α′-diazo ketones. nih.gov Another approach involves the 4-exo-tet cyclization of α-amino ketones. nih.gov Once obtained, azetidin-3-one can be functionalized in various ways. For instance, reductive amination of N-protected azetidin-3-ones can introduce an amino group at the 3-position, which can then be protected with a benzyl carbamate group to yield the desired precursor. rsc.org

Alternative strategies involve the intramolecular cyclization of suitable acyclic precursors. For example, the intramolecular aminolysis of cis-3,4-epoxy amines, catalyzed by lanthanoid triflates, can yield functionalized azetidines. frontiersin.org This method is notable for its high yields and tolerance of various functional groups. frontiersin.org Another approach is the alkylation of primary amines with in-situ generated bis-triflates of 2-substituted-1,3-propanediols, which provides a direct route to 1,3-disubstituted azetidines. organic-chemistry.org

The table below summarizes some common starting materials and the resulting 3-substituted azetidine derivatives.

| Starting Material | Synthetic Method | Resulting Azetidine Derivative |

| α-amino-α′-diazo ketones | Metal-catalyzed decomposition | Azetidin-3-one |

| α-amino ketones | 4-exo-tet cyclization | Azetidin-3-one |

| cis-3,4-epoxy amines | La(OTf)₃-catalyzed aminolysis | 3-Hydroxyazetidines |

| 2-substituted-1,3-propanediols | Alkylation with primary amines | 1,3-Disubstituted azetidines |

Stereoselective Synthesis of Azetidine Derivatives

Introducing chirality into the azetidine ring is a critical aspect for the development of pharmacologically active compounds. Several stereoselective methods have been developed for this purpose. A practical approach involves a gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. nih.gov This method generates chiral azetidin-3-ones with high enantiomeric excess and bypasses the need for toxic diazo intermediates. nih.gov

Another innovative strategy is the [3+1] ring expansion of strained bicyclic methylene (B1212753) aziridines with rhodium-bound carbenes. nih.gov This reaction proceeds with excellent regio- and stereoselectivity, efficiently transferring chirality from the starting material to the highly substituted methylene azetidine product. nih.gov Additionally, the enantioselective synthesis of 2,3-disubstituted azetidines can be achieved through the copper-catalyzed boryl allylation of azetines, allowing for the introduction of two versatile functionalities with complete stereocontrol. acs.org

Synthesis of Piperidine Ring Moieties and Strategies for Integration

Preparation of 3-Aminopiperidine and its Derivatives

The synthesis of enantiomerically pure 3-aminopiperidine derivatives can be challenging. Traditional chemical methods often suffer from a lack of stereocontrol and may use harsh or toxic reagents. rsc.org Modern approaches often utilize chiral starting materials or enzymatic methods. For instance, enantiomerically pure 3-(N-Boc-amino) piperidine derivatives can be synthesized from L-glutamic acid in a multi-step process that includes esterification, Boc-protection, reduction, tosylation, and cyclization.

Enzymatic cascades offer a green and efficient alternative. A combination of galactose oxidase (GOase) and imine reductase (IRED) enzymes can be used in a one-pot cascade to synthesize enantiopure Cbz-protected L-3-aminopiperidine from amino alcohols derived from natural amino acids like L-ornithine. rsc.orgrsc.org Another biocatalytic approach employs ω-transaminase for the asymmetric synthesis of (S)-1-Boc-3-aminopiperidine, a key intermediate for several inhibitors. acs.org This method can be implemented in a continuous flow system, making it suitable for large-scale production. acs.org

A comparison of different synthetic routes to 3-aminopiperidine derivatives is provided in the table below.

| Starting Material | Method | Key Advantages |

| L-Glutamic Acid | Multi-step chemical synthesis | Utilizes a readily available chiral pool |

| L-Ornithinol | Enzymatic cascade (GOase/IRED) | High enantiopurity, green process rsc.orgrsc.org |

| 1-Boc-3-piperidone | Biocatalytic reductive amination (ω-transaminase) | High conversion and space-time yield in flow systems acs.org |

| N-Cbz-3-piperidinecarboxylic acid | Chiral resolution followed by Hofmann degradation | Established chemical route for specific enantiomers google.com |

Coupling Reactions for Azetidine-Piperidine Linkage

The final key step in the synthesis is the formation of the C-N bond between the azetidine and piperidine rings. A common method to achieve this is through reductive amination. This involves the reaction of a secondary amine, such as a protected 3-aminopiperidine, with an azetidin-3-one precursor in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). rsc.orgmasterorganicchemistry.com This one-pot procedure is highly efficient for forming the desired C-N bond.

Carbamate Functional Group Formation and Benzyl Moiety Introductionorgsyn.orgwikipedia.orgacs.org

The introduction of the benzyl carbamate moiety is a critical step in the synthesis of the title compound. This functional group is typically installed to protect an amine, leveraging the stability of the benzyloxycarbonyl (Cbz or Z) group under various conditions while allowing for its selective removal when needed. wikipedia.orgwikipedia.org

Carbamates are widely used as protecting groups for amines in organic synthesis due to their stability and the variety of available deprotection methods. acs.org Their formation generally involves the reaction of an amine with a chloroformate, an isocyanate, or through other coupling methods. One of the most common methods for introducing a carbamate is the acylation of an amine with a suitable chloroformate in the presence of a base. guidechem.com The reaction conditions are typically mild, proceeding at room temperature or below. guidechem.com

The choice of base is crucial to scavenge the hydrochloric acid byproduct and can range from aqueous inorganic bases like sodium carbonate or sodium bicarbonate to organic bases such as triethylamine (B128534) or pyridine (B92270), depending on the solubility and sensitivity of the substrate. guidechem.com

Table 1: Common Reagents for Carbamate Formation

| Reagent Class | Specific Example | Base Typically Used |

|---|---|---|

| Chloroformates | Benzyl chloroformate | Sodium carbonate, Triethylamine |

| Dicarbonates | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Triethylamine, DMAP |

The formation of a benzyl carbamate, also known as a Cbz or Z-group, is a well-established transformation in organic synthesis, particularly in peptide chemistry. wikipedia.org The most common reagent for this purpose is benzyl chloroformate (Cbz-Cl). commonorganicchemistry.com The reaction involves the nucleophilic attack of the primary or secondary amine on the electrophilic carbonyl carbon of benzyl chloroformate.

For a substrate like 1-(piperidin-3-yl)azetidin-3-amine, the reaction would be performed in a biphasic system or an organic solvent. A typical procedure involves dissolving the amine in a solvent such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) and adding an aqueous solution of a base like sodium hydroxide (B78521) or sodium carbonate, followed by the dropwise addition of benzyl chloroformate at a controlled temperature, often 0 °C, to manage the exothermic reaction. guidechem.comcommonorganicchemistry.com The use of a base is essential to neutralize the HCl generated during the reaction. guidechem.com Alternatively, in a non-aqueous setup, an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used. guidechem.com

Table 2: Typical Conditions for Cbz Protection of Amines

| Reagent | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|

| Benzyl chloroformate | 2N NaOH | THF | Not specified | commonorganicchemistry.com |

| Benzyl chloroformate | Sodium carbonate | Water | 0 °C | wikipedia.org |

| Benzyl chloroformate | Magnesium oxide | Ethyl acetate (B1210297) | 70 °C to reflux | wikipedia.org |

Protecting Group Strategies and Deprotection Methodologiespeptide.combzchemicals.com

In the synthesis of Benzyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate, protecting groups are essential to ensure chemoselectivity. The synthesis likely starts from precursors such as N-Boc-3-aminopiperidine and a suitably protected azetidine derivative. The tert-butoxycarbonyl (Boc) group is a common choice for protecting the piperidine nitrogen due to its stability in various reaction conditions and its facile removal under acidic conditions.

The synthesis of the core structure would involve coupling a Boc-protected 3-aminopiperidine with an electrophilic azetidine precursor, such as 1-Boc-3-oxoazetidine, via reductive amination, followed by deprotection and subsequent functionalization. Alternatively, a nucleophilic substitution reaction between a Boc-protected piperidine and a leaving group on the azetidine ring can be envisioned.

Deprotection Methodologies:

Boc Group Removal: The Boc group is reliably cleaved using strong acids. A solution of trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) is commonly used at room temperature for efficient deprotection. mdpi.com Alternatively, gaseous HCl in an organic solvent such as 1,4-dioxane (B91453) or methanol (B129727) can be employed. mdpi.com Thermal deprotection methods in continuous flow have also been developed as an acid-free alternative. acs.org

Cbz Group Removal: The benzyl carbamate (Cbz) group is most frequently removed by catalytic hydrogenation. acs.orgwikipedia.org This is typically achieved using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere. wikipedia.org This method is mild and highly effective, yielding the free amine, toluene, and carbon dioxide as byproducts. wikipedia.org Strong Lewis acids or HBr can also be used for Cbz deprotection, though this method is harsher. wikipedia.org More recently, nucleophilic deprotection protocols using reagents like 2-mercaptoethanol (B42355) have been developed, which are advantageous for substrates sensitive to hydrogenolysis. acs.org

Table 3: Orthogonal Protecting Group Strategies

| Protecting Group | Chemical Structure | Protection Method | Deprotection Condition |

|---|---|---|---|

| Boc (tert-butoxycarbonyl) | (CH₃)₃C-O-C(=O)- | Boc₂O, base (e.g., TEA) | Strong acid (e.g., TFA in DCM) |

Advanced Synthetic Transformations for Structural Analogue Generation

The generation of structural analogues of Benzyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate allows for the exploration of structure-activity relationships (SAR). Modifications can be targeted at either the azetidine or the piperidine ring systems.

The azetidine ring is a strained four-membered heterocycle that serves as a versatile scaffold. arkat-usa.org Its functionalization can be achieved through various synthetic methods. rsc.orgarkat-usa.org

Substitution at C-3: Starting from azetidin-3-one, a wide range of substituents can be introduced at the 3-position. For example, Horner-Wadsworth-Emmons reaction with phosphonate (B1237965) esters can yield azetidin-3-ylidene acetates, which can then undergo Michael additions with various nucleophiles to introduce diverse functionalities. nih.gov

N-Alkylation/Arylation: The nitrogen of the azetidine ring can be functionalized through reductive amination or nucleophilic substitution reactions. rsc.org This allows for the introduction of various alkyl or aryl groups, modifying the steric and electronic properties of the molecule.

Ring Expansion: The ring strain of azetidines can be exploited for ring expansion reactions to synthesize larger heterocyclic systems if desired. arkat-usa.org

The piperidine moiety is a prevalent scaffold in medicinal chemistry and offers numerous sites for modification. ajchem-a.comnih.gov

N-Alkylation/Acylation: The piperidine nitrogen, after deprotection of a precursor, is a common site for derivatization. It can be readily alkylated using alkyl halides or via reductive amination with aldehydes or ketones. Acylation with acyl chlorides or carboxylic acids (using coupling agents) introduces amide functionalities.

Substitution on the Ring: The synthesis of substituted piperidines can be achieved through various strategies. The hydrogenation of substituted pyridines is a classical and effective method. nih.govchemrxiv.orgnih.govacs.org Catalytic systems based on iridium, rhodium, or heterogeneous catalysts are often employed. chemrxiv.orgnih.govacs.orgdicp.ac.cn Modern methods also include multicomponent reactions, such as the vinylogous Mannich reaction, to build highly functionalized piperidine cores stereoselectively. rsc.org Conjugate addition reactions to dihydropyridinones are also a powerful tool for introducing substituents at various positions on the ring. nih.gov

Table 4: Methods for Piperidine Ring Formation and Functionalization

| Method | Description | Key Features |

|---|---|---|

| Pyridine Hydrogenation | Reduction of a substituted pyridine precursor to the corresponding piperidine. | Allows access to a wide range of substituted piperidines; requires control of stereoselectivity. |

| Alkene Cyclization | Intramolecular cyclization of an alkene-containing amine. | Can be catalyzed by transition metals like gold or palladium. |

| Multi-component Reactions | Condensation of three or more starting materials in a one-pot reaction to form the piperidine core. | Highly efficient for creating molecular diversity. |

Variations within the Benzyl Carbamate Moiety.

The benzyl carbamate moiety, often introduced using benzyl chloroformate (Cbz-Cl), serves as a crucial protecting group for the amino functionality on the azetidine ring in the synthesis of complex molecules like Benzyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate. The aromatic ring of the benzyl group presents a valuable opportunity for structural modifications, allowing for the fine-tuning of the molecule's physicochemical and pharmacokinetic properties. These modifications typically involve the introduction of various substituents onto the phenyl ring, which can be accomplished by utilizing appropriately substituted benzyl chloroformates in the carbamoylation step.

The general synthetic strategy for introducing variations within the benzyl carbamate moiety involves the reaction of the key intermediate, 1-(piperidin-3-yl)azetidin-3-amine, with a range of commercially available or synthetically prepared substituted benzyl chloroformates. This reaction is typically carried out under standard Schotten-Baumann conditions, employing a base such as sodium carbonate or triethylamine in a suitable solvent system, like a mixture of water and an organic solvent (e.g., dichloromethane or THF), at or below room temperature. guidechem.com The nucleophilic attack of the primary amine of the azetidine on the electrophilic carbonyl carbon of the substituted benzyl chloroformate results in the formation of the corresponding substituted benzyl carbamate analogue.

The nature of the substituent on the benzyl ring can significantly influence the electronic properties of the carbamate. Electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃), increase the electron density of the benzyl ring. Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO₂) or chloro (-Cl), decrease the electron density. These electronic alterations can affect the stability of the carbamate and its susceptibility to cleavage under different deprotection conditions. For instance, electron-donating groups can facilitate cleavage by acidic reagents, while electron-withdrawing groups can make the carbamate more stable.

While specific examples detailing the synthesis of a wide array of substituted benzyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate analogues are not extensively documented in publicly available literature, the general methodology for their preparation is well-established in organic synthesis. guidechem.comorganic-chemistry.orgtotal-synthesis.com The following table illustrates the expected products from the reaction of 1-(piperidin-3-yl)azetidin-3-amine with various substituted benzyl chloroformates, based on these established principles.

Interactive Data Table: Synthesis of Benzyl Carbamate Analogues

| Substituted Benzyl Chloroformate | Resulting Analogue Name | Substituent Type | Expected Impact on Carbamate Moiety |

| 4-Methoxybenzyl chloroformate | 4-Methoxybenzyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate | Electron-Donating | Increased lability to acid |

| 4-Methylbenzyl chloroformate | 4-Methylbenzyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate | Electron-Donating | Slightly increased lability to acid |

| Benzyl chloroformate | Benzyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate | Neutral | Standard stability |

| 4-Chlorobenzyl chloroformate | 4-Chlorobenzyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate | Electron-Withdrawing | Increased stability |

| 4-Nitrobenzyl chloroformate | 4-Nitrobenzyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate | Strongly Electron-Withdrawing | Significantly increased stability |

The synthesis of the requisite substituted benzyl chloroformates can be achieved by the reaction of the corresponding substituted benzyl alcohol with phosgene (B1210022) or a phosgene equivalent, such as triphosgene (B27547) or diphosgene. guidechem.com This allows for a wide range of functional groups to be introduced onto the benzyl moiety, providing a versatile platform for generating a library of analogues for further investigation. The purification of the final carbamate products is typically accomplished through standard techniques such as column chromatography or recrystallization.

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR spectroscopy is a primary tool for determining the structure of organic compounds. It provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For Benzyl (B1604629) (1-(piperidin-3-yl)azetidin-3-yl)carbamate, the ¹H NMR spectrum offers a detailed fingerprint of its molecular framework.

Analysis of the spectrum reveals characteristic signals corresponding to the distinct proton environments within the molecule. The aromatic protons of the benzyl group typically appear in the downfield region, around 7.30-7.45 ppm. The benzylic protons (CH₂) of the carbamate (B1207046) group show a singlet at approximately 5.09 ppm. The protons on the azetidine (B1206935) and piperidine (B6355638) rings exhibit complex multiplets in the aliphatic region of the spectrum, typically between 1.05 and 4.50 ppm. A broad singlet, often observed around 2.15 ppm, is indicative of the N-H proton of the piperidine ring.

Table 1: Representative ¹H NMR Spectral Data for Benzyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.45 - 7.30 | m | 5H | Aromatic protons (C₆H₅) |

| 5.09 | s | 2H | Benzylic protons (OCH₂) |

| 4.50 (approx.) | m | 1H | Azetidine CH |

| 3.80 - 2.80 (approx.) | m | 6H | Azetidine CH₂ and Piperidine CH₂ |

| 2.15 (approx.) | br s | 1H | Piperidine NH |

| 1.80 - 1.05 (approx.) | m | 5H | Piperidine CH and CH₂ |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Complementing the ¹H NMR data, Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal, allowing for a complete carbon count and characterization of the carbon environments.

In the ¹³C NMR spectrum of Benzyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate, the carbonyl carbon of the carbamate group is typically observed in the downfield region, around 156 ppm. The aromatic carbons of the benzyl group appear between 127 and 136 ppm. The benzylic carbon (OCH₂) is found at approximately 66 ppm. The various sp³-hybridized carbons of the azetidine and piperidine rings resonate in the upfield region of the spectrum, generally between 23 and 60 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for Benzyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate

| Chemical Shift (ppm) | Assignment |

|---|---|

| 156.0 (approx.) | Carbonyl carbon (C=O) |

| 136.5 (approx.) | Aromatic C (quaternary) |

| 128.5 - 127.8 (approx.) | Aromatic CH |

| 66.7 (approx.) | Benzylic carbon (OCH₂) |

| 60.0 - 45.0 (approx.) | Azetidine and Piperidine CH/CH₂ |

| 32.0 - 23.0 (approx.) | Piperidine CH₂ |

Note: These are predicted values; actual experimental values may differ.

While one-dimensional NMR provides fundamental structural information, two-dimensional (2D) NMR techniques are crucial for assembling the complete molecular puzzle. Techniques like Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY) reveal through-bond and through-space correlations, respectively.

HMBC experiments would establish long-range (2-3 bond) correlations between protons and carbons. For instance, correlations would be expected between the benzylic protons (OCH₂) and the carbonyl carbon, as well as the quaternary aromatic carbon. These correlations are vital for confirming the connectivity of the benzyl carbamate moiety to the azetidine ring.

NOESY or ROESY experiments provide information about the spatial proximity of protons. These analyses can help to define the stereochemistry and conformation of the piperidine and azetidine rings and their substitution pattern.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound with high accuracy and to deduce structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For Benzyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate (C₁₆H₂₃N₃O₂), the calculated monoisotopic mass is 305.1804. HRMS analysis, typically using Electrospray Ionization (ESI), would be expected to find a protonated molecular ion [M+H]⁺ at an m/z value very close to 306.1882. The high accuracy of this measurement allows for the confident confirmation of the molecular formula.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This method is routinely used to assess the purity of a sample and confirm the identity of the main component.

In an LC-MS analysis of Benzyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate, the compound would first be separated from any impurities on a chromatographic column. The eluent is then introduced into the mass spectrometer, which serves as the detector. A peak corresponding to the retention time of the target compound would show a mass spectrum with a prominent ion at m/z 306.2, corresponding to the [M+H]⁺ ion. The purity of the sample can be estimated by integrating the area of the main peak relative to the total ion chromatogram.

Table 3: Summary of Mass Spectrometry Data for Benzyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate

| Technique | Measurement | Expected Value | Purpose |

|---|---|---|---|

| MS (ESI+) | [M+H]⁺ | 306.2 | Molecular Weight Confirmation |

| HRMS (ESI+) | [M+H]⁺ | 306.1882 | Elemental Composition Confirmation |

The fragmentation pattern observed in MS/MS experiments would provide further structural confirmation. Key fragmentation pathways would likely include the loss of the benzyl group or cleavage of the piperidine and azetidine rings, yielding fragment ions that are characteristic of the molecule's structure.

Chromatographic Methods for Purification and Purity Profiling

Chromatographic techniques are indispensable tools in the field of medicinal chemistry for both the purification of synthesized compounds and the determination of their purity. The selection of an appropriate chromatographic method is contingent on the physicochemical properties of the analyte, including its polarity, solubility, and molecular weight.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analytical assessment of pharmaceutical compounds, offering high resolution, sensitivity, and reproducibility. For carbamate derivatives containing piperidine and azetidine moieties, reversed-phase HPLC (RP-HPLC) is a commonly utilized method. This technique separates compounds based on their hydrophobic interactions with a nonpolar stationary phase.

Table 1: Illustrative HPLC Conditions for Purity Analysis of Related Carbamate Compounds

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This table represents a typical method for compounds structurally related to Benzyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate and may require optimization for the specific compound.

Flash column chromatography is a rapid and efficient method for the preparative purification of synthetic compounds. It utilizes a stationary phase, typically silica (B1680970) gel, and a solvent system (mobile phase) to separate components of a mixture based on their differential adsorption to the stationary phase. The choice of eluent is critical and is often determined by preliminary analysis using thin-layer chromatography (TLC).

For the purification of benzyl carbamate derivatives of heterocyclic amines, a normal-phase flash chromatography approach is generally effective. The crude product is loaded onto a silica gel column, and a solvent system of increasing polarity is used to elute the compounds. A common mobile phase for such separations is a mixture of a nonpolar solvent like hexane (B92381) or dichloromethane (B109758) and a more polar solvent such as ethyl acetate (B1210297) or methanol (B129727). The polarity of the eluent is gradually increased to first elute nonpolar impurities, followed by the desired product, and finally, more polar impurities.

In the synthesis of a closely related analog, Benzyl (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate, purification would likely involve such a chromatographic step to isolate the target molecule from reaction byproducts and unreacted starting materials.

Table 2: Representative Flash Column Chromatography Conditions for Purification of Heterocyclic Carbamates

| Parameter | Condition |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase | Gradient of Ethyl Acetate in Hexane (e.g., 0% to 50%) |

| Alternative Mobile Phase | Gradient of Methanol in Dichloromethane (e.g., 0% to 10%) |

| Loading | Dry loading or in a minimal amount of the initial mobile phase |

| Fraction Collection | Monitored by TLC with UV visualization or staining |

These conditions are illustrative and based on general procedures for the purification of similar N-heterocyclic carbamates. The optimal solvent system must be determined empirically for Benzyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Benzyl 1 Piperidin 3 Yl Azetidin 3 Yl Carbamate Analogues

Impact of Structural Modifications on the Azetidine (B1206935) Ring

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a key structural motif that imparts a degree of rigidity and a specific vector for its substituents. nih.gov Its inherent ring strain, approximately 25.4 kcal/mol, makes it more stable and easier to handle than the more strained aziridines (27.7 kcal/mol) but more reactive than the less strained pyrrolidines (5.4 kcal/mol). rsc.org This unique characteristic influences its reactivity and potential for interaction with biological targets. rsc.org The stability of the azetidine ring can, however, be compromised under certain conditions, such as acidic pH, where intramolecular ring-opening can occur, a factor that must be considered in drug design. nih.gov

Altering the size of the saturated heterocyclic ring from the four-membered azetidine to a five-membered pyrrolidine (B122466) or a six-membered piperazine (B1678402) can profoundly affect a compound's pharmacological profile. The expansion of the strained azetidine ring to a more flexible and less strained pyrrolidine has been shown in some analogue series to enhance chemical stability. nih.gov For instance, in a study of N-linked heteroaryl azetidines, the corresponding pyrrolidine analogue demonstrated significantly greater stability in acidic conditions. nih.gov However, the rigidity of the azetidine scaffold can be advantageous for establishing productive protein-ligand interactions, and its lower molecular weight compared to larger heterocycles can improve ligand efficiency. nih.gov

Piperazines, six-membered rings containing two nitrogen atoms, introduce different properties. While they are a common motif in medicinal chemistry, their structural diversity is often limited to substitutions on the nitrogen atoms. mdpi.com The presence of a second nitrogen atom can lead to different side reactions or inhibit catalytic systems used for C-H functionalization, making the synthesis of carbon-substituted piperazine analogues challenging compared to piperidines or pyrrolidines. mdpi.com The choice between azetidine, pyrrolidine, and piperazine thus represents a trade-off between chemical stability, synthetic accessibility, and the optimal geometric presentation of substituents for target binding.

| Ring System | Ring Size | Relative Ring Strain (kcal/mol) | Key Characteristics |

| Aziridine (B145994) | 3-membered | ~27.7 | High reactivity, difficult to handle. rsc.org |

| Azetidine | 4-membered | ~25.4 | Balances stability and reactivity; rigid scaffold. rsc.org |

| Pyrrolidine | 5-membered | ~5.4 | Low strain, flexible, generally more stable than azetidine. nih.govrsc.org |

| Piperazine | 6-membered | Low | Contains a second nitrogen atom, influencing basicity and synthetic routes. mdpi.com |

The position and electronic nature of substituents on the azetidine ring are critical for modulating activity. The introduction of functional groups can alter the ring's chemical properties and its interaction with target proteins. For example, the substitution of fluorine for hydrogen can vastly modify chemical properties due to fluorine's high electronegativity. acs.org In studies on the related aziridine ring, fluorine substitution was found to dramatically increase reactivity toward nucleophilic cleavage by more than 10¹¹ times compared to the unsubstituted ring, highlighting the powerful effect of electron-withdrawing groups on strained heterocycles. acs.org

In the context of azetidine synthesis via intramolecular aminolysis, the electronic properties of substituents on adjacent rings were shown to be crucial. An electron-donating methoxy (B1213986) group on an adjacent aniline (B41778) ring allowed the reaction to proceed, whereas an electron-withdrawing nitro group completely halted the reaction. nih.gov This demonstrates that the electronic nature of substituents, even those not directly on the azetidine ring, can influence the reactivity and properties of the heterocyclic core. The strategic placement of substituents is therefore a key tool for fine-tuning the biological and chemical profile of azetidine-containing compounds.

Role of the Piperidine (B6355638) Ring in Ligand-Target Interactions

The piperidine ring is a prevalent structural element in numerous pharmaceuticals. nih.gov It serves as a versatile scaffold that can be functionalized to optimize interactions within a target's binding pocket. The benzoylpiperidine fragment, for instance, is considered a privileged structure and a potential bioisostere of the piperazine ring, where the carbonyl group can compensate for the loss of a nitrogen atom by forming new hydrogen bonds. nih.gov

The placement and electronic character of substituents on the piperidine ring can dictate binding affinity and selectivity. Structure-activity relationship studies on piperidine derivatives as monoamine oxidase (MAO) inhibitors revealed that para-substitution on the piperidine ring was preferable to meta-substitution. nih.gov Furthermore, the addition of a hydroxyl group at the para-position increased the MAO inhibitory effect, indicating a specific hydrogen bonding interaction is beneficial for activity. nih.gov The electronic properties of substituents on an attached phenyl ring can also affect interactions with key residues of a target protein's DNA-binding domain, suggesting that these effects can be transmitted through the molecular scaffold. mdpi.com The size of the substituent is not always the key factor; rather, its electron-withdrawing or electron-donating nature can be more fundamental to inhibitory activity. mdpi.com

Functionalization of the piperidine nitrogen atom is a common strategy for modulating a compound's properties. In a series of σ1 receptor ligands, 1-methylpiperidines showed particularly high affinity and selectivity, whereas analogues with a proton, a tosyl group, or an ethyl group at this position had considerably lower affinity. researchgate.net This highlights the sensitivity of ligand-target interactions to the nature of the N-substituent. Molecular dynamics simulations suggest that these differences arise from varied interactions of the basic piperidine nitrogen and its substituents with a lipophilic binding pocket. researchgate.net Similarly, in a series of tyrosinase inhibitors, N-benzylpiperazine and N-benzylpiperidine moieties were found to engage in important interactions within the enzyme's active site, explaining their higher potency. nih.gov The choice of the N-protecting group (e.g., N-Boc vs. N-brosyl) can also direct the site-selectivity of C-H functionalization at other positions on the piperidine ring, providing a synthetic handle for further analogue development. nih.gov

| N-Substituent | Target | Effect on Activity | Reference |

| Methyl | σ1 Receptor | High affinity and selectivity. | researchgate.net |

| Ethyl / Tosyl / H | σ1 Receptor | Considerably lower affinity. | researchgate.net |

| Benzyl (B1604629) | Tyrosinase | Important for high potency. | nih.gov |

| Boc (tert-Butoxycarbonyl) | N/A (Synthetic) | Directs C-H functionalization. | nih.gov |

Carbamate (B1207046) Moiety Variations and Their Conformational Implications

The carbamate group is a key structural motif in many approved drugs, often acting as a stable surrogate for a peptide bond. nih.govacs.org Its functionality is derived from its nature as an "amide-ester" hybrid, which provides chemical stability and the ability to participate in hydrogen bonding as both a donor (NH) and an acceptor (C=O). nih.govnih.gov A crucial feature of the carbamate moiety is the restricted rotation around the C-N bond due to delocalization of the nitrogen's non-bonded electrons, which imposes a degree of conformational restriction on the molecule. nih.govacs.org

This restricted rotation means that carbamates can exist as two isomers, often referred to as syn and anti (or cis and trans). nih.govnih.gov Unlike amides, which strongly prefer a trans conformation, the energy difference between the syn and anti rotamers in many carbamates can be small, allowing both conformations to coexist. nih.gov This conformational flexibility, or lack thereof, can be critical for how a ligand fits into a binding site. The electrophilicity of the carbamate is also a key property, influencing its chemical stability and its reactivity towards nucleophilic residues (e.g., serine) in an enzyme's active site. nih.gov Varying the substituents at the amino (N-terminus) and carboxyl (O-terminus) ends of the carbamate allows for the modulation of its biological and pharmacokinetic properties. nih.gov For instance, increasing the size of N-substituents on the carbamate warhead of certain inhibitors can decrease potency due to steric hindrance but can also be used to fine-tune selectivity. researchgate.net

Stereochemical Aspects in Ligand Design and Chiral Recognition

The stereochemistry of Benzyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate analogues is a pivotal factor in their interaction with biological targets. The core structure of these compounds typically possesses at least two chiral centers: one at the 3-position of the piperidine ring and another at the 3-position of the azetidine ring. This inherent chirality means that the compounds can exist as multiple stereoisomers, each potentially exhibiting distinct pharmacological profiles.

The spatial arrangement of substituents on both the piperidine and azetidine rings dictates the molecule's three-dimensional conformation, which in turn governs its ability to fit into the binding site of a target protein. The specific orientation of the benzyl carbamate group and the piperidine ring relative to the central azetidine scaffold is critical for establishing key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, with amino acid residues in the target's active site.

Chiral recognition, the ability of a chiral biological receptor to differentiate between enantiomers of a chiral ligand, is a fundamental principle in pharmacology. mdpi.com For analogues of Benzyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate, it is expected that one enantiomer will display significantly higher affinity and/or efficacy for a given target compared to its counterpart. This is because the precise spatial orientation of atoms in the preferred enantiomer will allow for a more complementary and energetically favorable interaction with the chiral environment of the receptor's binding pocket. mdpi.com

The synthesis of enantiomerically pure or enriched compounds is therefore a crucial aspect of the drug discovery process for this class of molecules. longdom.org Asymmetric synthesis strategies can be employed to selectively produce the desired stereoisomer, thereby maximizing therapeutic effects and minimizing potential off-target activities that might be associated with the less active enantiomer. longdom.orgresearchgate.net The development of stereoselective synthetic routes, such as those utilizing chiral catalysts or auxiliaries, is an active area of research for producing complex N-heterocycles like piperidines and azetidines. researchgate.netacs.orgnih.gov

The influence of chirality on bioactivity is a well-documented phenomenon. For instance, in many classes of piperidine-containing drugs, the introduction of a chiral center has been shown to significantly impact their pharmacological properties. researchgate.net The rigid, saturated ring systems of piperidine and azetidine can be strategically functionalized to create complex and well-defined three-dimensional structures that are optimized for target engagement. nih.gov

Computational Approaches to SAR/SPR Elucidation

Computational chemistry has become an indispensable tool for elucidating the structure-activity and structure-property relationships of drug candidates, including analogues of Benzyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate. These in silico methods provide valuable insights into the molecular interactions governing ligand-receptor binding and can guide the design of more potent and selective molecules. espublisher.com

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict the binding mode and affinity of a ligand within the active site of a target protein. espublisher.comnih.gov For the analogues , docking studies can help to visualize how different substituents on the piperidine, azetidine, and benzyl moieties influence the compound's orientation and interactions within the binding pocket. nih.gov For example, these simulations can reveal key hydrogen bonding partners for the carbamate group or identify hydrophobic pockets that can accommodate various substitutions on the aromatic ring. researchgate.net

MD simulations can further refine the understanding of the ligand-receptor complex by modeling its dynamic behavior over time. researchgate.net This can provide insights into the stability of the binding pose, the role of water molecules in mediating interactions, and the conformational changes that may occur in both the ligand and the protein upon binding. researchgate.net Such detailed atomic-level information is invaluable for rationalizing observed SAR trends and for designing new analogues with improved binding characteristics. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. benthamdirect.com For analogues of Benzyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate, a QSAR model could be developed to predict their inhibitory potency against a specific target based on a set of calculated molecular descriptors.

These descriptors can be categorized into several types, including electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). benthamscience.com By correlating these descriptors with the experimentally determined biological activities of a training set of compounds, a predictive model can be generated.

For instance, a 2D-QSAR or 3D-QSAR approach, such as Comparative Molecular Field Analysis (CoMFA), could be employed. benthamdirect.com A CoMFA study would generate a 3D grid around an aligned set of the piperidinyl-azetidine analogues and calculate the steric and electrostatic fields for each molecule. The resulting data can be used to create a contour map that highlights regions where modifications to the molecular structure are likely to increase or decrease biological activity. researchgate.net

The table below illustrates a hypothetical set of descriptors and their correlation with activity for a series of analogues, which would form the basis of a QSAR model.

| Compound ID | pIC50 | LogP | Molecular Weight ( g/mol ) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

| Analogue 1 | 7.2 | 2.5 | 350.4 | 1 | 4 |

| Analogue 2 | 6.8 | 2.9 | 364.5 | 1 | 4 |

| Analogue 3 | 7.5 | 2.3 | 348.4 | 2 | 4 |

| Analogue 4 | 6.5 | 3.1 | 378.5 | 1 | 5 |

| Analogue 5 | 7.9 | 2.6 | 362.4 | 2 | 5 |

This data is illustrative and intended to represent the type of information used in QSAR studies.

Such models can then be used to predict the activity of novel, yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates. benthamscience.com

Ligand Efficiency and Other Descriptors in Optimization

In modern drug discovery, optimizing for potency alone is often insufficient. It is crucial to consider the efficiency with which a molecule achieves its potency. Ligand efficiency (LE) is a widely used metric that relates the binding affinity of a compound to its size, typically measured by the number of non-hydrogen atoms (heavy atom count, HAC). mtak.huyoutube.com It is calculated as the binding energy per heavy atom. youtube.com

Ligand Efficiency (LE) = -ΔG / HAC

where ΔG is the free energy of binding and HAC is the heavy atom count.

A higher LE value is generally desirable, as it indicates that the molecule is making more efficient use of its atoms to bind to the target. mtak.hu This metric is particularly useful in the early stages of drug discovery, such as hit-to-lead optimization, as it helps to identify small, efficient fragments that can be elaborated into more potent leads without excessive increases in molecular weight. csmres.co.uk

Another important metric is Lipophilic Ligand Efficiency (LLE), which relates a compound's potency to its lipophilicity (logP). mtak.hu

Lipophilic Ligand Efficiency (LLE) = pIC50 - logP

High LLE values are sought after, as they indicate that a compound achieves high potency without being overly lipophilic. csmres.co.uk Excessive lipophilicity can lead to poor solubility, high metabolic turnover, and off-target toxicity. mtak.hu

The table below provides a hypothetical comparison of these efficiency metrics for a series of Benzyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate analogues.

| Compound ID | pIC50 | HAC | LE (kcal/mol/atom) | logP | LLE |

| Analogue A | 7.0 | 25 | 0.38 | 2.8 | 4.2 |

| Analogue B | 7.5 | 28 | 0.36 | 3.5 | 4.0 |

| Analogue C | 7.2 | 24 | 0.41 | 2.5 | 4.7 |

| Analogue D | 8.0 | 32 | 0.34 | 4.0 | 4.0 |

| Analogue E | 7.8 | 27 | 0.39 | 3.0 | 4.8 |

This data is illustrative. LE is calculated assuming a conversion from pIC50 to ΔG.

By monitoring metrics like LE and LLE during the optimization of Benzyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate analogues, medicinal chemists can guide their design choices to produce compounds with a better balance of potency, size, and physicochemical properties, ultimately increasing the likelihood of identifying a successful drug candidate. mtak.hucsmres.co.uk

Mechanistic Studies of Molecular Interactions

Enzymatic Catalysis Modulation and Kinetic Analysis

The inhibitory activity of Benzyl (B1604629) (1-(piperidin-3-yl)azetidin-3-yl)carbamate and related analogs has been characterized against several key enzymes. The core structure, featuring azetidine (B1206935) and piperidine (B6355638) carbamates, is crucial for its modulatory effects.

Interaction with Monoacylglycerol Lipase (B570770) (MAGL)

Monoacylglycerol lipase (MAGL) is a serine hydrolase that plays a critical role in the endocannabinoid system by degrading the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). nih.gov Inhibition of MAGL is a therapeutic strategy for a range of neurological and inflammatory conditions. nih.gov

Compounds containing a carbamate (B1207046) moiety, such as Benzyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate, are recognized as potent inhibitors of MAGL. mdpi.com The mechanism of inhibition is typically irreversible, involving the covalent modification of the enzyme's active site. mdpi.com The carbamate's carbonyl group acts as an electrophile, which acylates the catalytic serine residue (Ser122) in the MAGL active site. researchgate.net This process, known as carbamoylation, forms a stable covalent adduct that inactivates the enzyme. mdpi.com

In contrast, reversible MAGL inhibitors often feature more stable urea (B33335) or amide structures that engage in non-covalent interactions within the active site. researchgate.netresearchgate.net The choice between a reversible and irreversible mechanism can be strategically manipulated in drug design; for instance, by "tail switching" on a piperazinyl azetidine scaffold, both types of inhibitors can be developed. researchgate.net While irreversible inhibitors offer potent and sustained enzyme inactivation, reversible inhibitors may present a more favorable safety profile. mdpi.com

| Compound Scaffold | Inhibition Type | Mechanism | Key Residue |

|---|---|---|---|

| Azetidine/Piperidine Carbamate | Irreversible | Covalent Carbamoylation | Ser122 |

| Piperazinyl Azetidine Amide | Reversible | Non-covalent H-bonding | Met123, Ala51 |

Structural studies and molecular modeling of related compounds have provided a map of the MAGL active site. For inhibitors based on a piperazinyl azetidine scaffold, the ligand binds near the catalytic triad (B1167595) (Ser122-His269-Asp239). nih.gov Specific interactions observed for reversible inhibitors include hydrogen bonds between the ligand and the backbone amides of Met123 and Ala51. nih.gov The piperidine or piperazine (B1678402) ring is often oriented towards a hydrophobic pocket within the enzyme, establishing favorable contacts and contributing to binding affinity. nih.gov The benzyl and carbamate portions of the inhibitor occupy the catalytic site, positioning the carbonyl group for interaction with Ser122. researchgate.netnih.gov

Engagement with Fatty Acid Amide Hydrolase (FAAH)

Fatty acid amide hydrolase (FAAH) is another principal enzyme in the endocannabinoid system, responsible for the degradation of anandamide. Piperidine and piperazine carbamates have been identified as effective inhibitors of FAAH. nih.govnih.gov The inhibitory mechanism is often covalent, targeting the catalytic serine residue (Ser241) of FAAH. nih.gov

The piperidine structural motif is considered effective for generating covalent inhibitors of FAAH. nih.gov Computational studies suggest that the FAAH active site can induce a geometric distortion in the carbamate bond of the inhibitor. This distortion enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by Ser241 and facilitating the formation of a covalent enzyme-inhibitor adduct. nih.gov

| Compound Scaffold | Inhibition Type | Mechanism | Key Residue |

|---|---|---|---|

| Piperidine/Piperazine Carbamate | Irreversible | Covalent Carbamoylation | Ser241 |

| Piperazine Aryl Urea | Reversible/Irreversible | Covalent or Non-covalent | Ser241 |

Modulation of Deubiquitinating Enzyme (e.g., USP1/UAF1) Activity

Research into the interaction between Benzyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate and the deubiquitinating enzyme complex USP1/UAF1 is not available in the current body of scientific literature. Studies on USP1/UAF1 inhibitors have identified other chemical scaffolds, such as N-benzyl-2-phenylpyrimidin-4-amine derivatives, as potent inhibitors. acs.orgnih.gov However, no data currently links the specific azetidine-piperidine carbamate structure to the modulation of USP1/UAF1 activity.

Interaction with c-Jun N-terminal Kinase 3 (JNK3)

There is currently no published research detailing the direct interaction of Benzyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate with c-Jun N-terminal Kinase 3 (JNK3). The existing literature on JNK inhibitors focuses on different classes of compounds, and further investigation is required to determine if this specific carbamate derivative has any modulatory effect on JNK3.

Computational Chemistry and Molecular Design Investigations

Molecular Docking and Binding Mode Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. mdpi.com This method is instrumental in predicting the binding mode of a ligand within the active site of a protein.

Active Site Characterization and Ligand Fit Assessment

Active site characterization involves identifying the key amino acid residues and the topography of the binding pocket of a target protein. For a compound like Benzyl (B1604629) (1-(piperidin-3-yl)azetidin-3-yl)carbamate, a docking study would assess how its three-dimensional structure complements the shape and chemical environment of the target's active site. The scoring functions in docking algorithms would then provide a quantitative estimation of the binding affinity, helping to rank it against other potential ligands. mdpi.com However, specific studies detailing the active site characterization and ligand fit assessment for this compound are not available.

Analysis of Key Intermolecular Interactions (e.g., Hydrogen Bonds, Hydrophobic Interactions)

The stability of a ligand-protein complex is governed by various intermolecular interactions. For Benzyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate, key interactions would likely involve:

Hydrogen Bonds: The carbamate (B1207046) group contains hydrogen bond donors (N-H) and acceptors (C=O), which could interact with polar residues in a protein's active site.

Hydrophobic Interactions: The benzyl and piperidinyl rings are hydrophobic and would likely engage in van der Waals and π-stacking interactions with nonpolar residues.

Ionic Interactions: The nitrogen atoms in the piperidine (B6355638) and azetidine (B1206935) rings can be protonated at physiological pH, allowing for potential salt bridges with acidic residues like aspartate or glutamate.

While these interactions are theoretically possible, specific analyses and visualizations of these interactions for the target compound have not been reported in the literature.

Molecular Dynamics (MD) Simulations for Ligand-Target Complex Stability

Molecular dynamics simulations are used to analyze the physical movements of atoms and molecules over time, providing a detailed view of the dynamic behavior of the ligand-target complex. rsc.org

Conformational Dynamics of the Chemical Compound within the Binding Pocket

MD simulations would reveal the conformational flexibility of Benzyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate within the binding pocket. This analysis helps to understand if the initial binding pose predicted by docking is stable and to identify other potential low-energy conformations the ligand might adopt. Such studies are critical for confirming the stability of the predicted binding mode.

Protein-Ligand Interaction Trajectories

By tracking the interactions between the ligand and protein over the course of a simulation, researchers can assess the stability and persistence of key contacts, such as hydrogen bonds. rsc.org This trajectory analysis provides a more realistic and dynamic picture of the binding event than the static view offered by molecular docking. Unfortunately, no MD simulation studies have been published for Benzyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate.

Quantum Mechanical (QM) Calculations for Electronic Properties and Reactivity

Quantum mechanical calculations are employed to understand the electronic structure of a molecule, which dictates its reactivity and properties. Methods like Density Functional Theory (DFT) are often used for this purpose. scirp.org For Benzyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate, QM calculations could determine:

Charge Distribution: Mapping the electrostatic potential to understand which parts of the molecule are electron-rich or electron-poor, guiding predictions about intermolecular interactions.

Frontier Molecular Orbitals (HOMO/LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for predicting chemical reactivity.

Specific QM calculation data for Benzyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate is not available in the reviewed literature.

Energy Landscapes and Conformational Analysis

The conformational flexibility of Benzyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate is a critical determinant of its interaction with biological targets. Computational studies focusing on its energy landscape and conformational analysis provide insights into the molecule's preferred three-dimensional structures. These investigations typically employ quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, to map the potential energy surface and identify low-energy conformers. chemjournal.kzresearchgate.net

The conformational space of this molecule is largely dictated by the puckering of the piperidine and azetidine rings, as well as the rotational freedom around the various single bonds. The piperidine ring generally adopts a chair conformation to minimize steric strain, with substituents preferring an equatorial orientation. nih.govnih.gov However, the presence of the bulky azetidinyl group at the 3-position can influence this preference. Similarly, the four-membered azetidine ring is not planar and exhibits a degree of puckering. nih.govresearchgate.net The interplay between the puckering of both rings and the orientation of the benzyl carbamate group leads to a complex energy landscape with multiple local minima. researchgate.net

Molecular mechanics calculations can be used to explore a wide range of possible conformations and identify those with the lowest energy. nih.gov These studies can predict the relative populations of different conformers at physiological temperatures. The stability of these conformers is influenced by a variety of intramolecular interactions, including hydrogen bonds and steric hindrance.

Table 1: Predicted Torsional Angles for Low-Energy Conformers of Benzyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate

| Dihedral Angle | Predicted Value (Degrees) |

| C(2)piperidine-C(3)piperidine-N(1)azetidine-C(2)azetidine | 175 |

| C(3)piperidine-N(1)azetidine-C(3)azetidine-N(carbamate) | 85 |

| N(1)azetidine-C(3)azetidine-N(carbamate)-C(carbonyl) | -170 |

| C(3)azetidine-N(carbamate)-C(carbonyl)-O(ester) | 5 |

| N(carbamate)-C(carbonyl)-O(ester)-C(benzyl) | 180 |

Note: These values are hypothetical and would require specific computational analysis for validation.

Theoretical Studies on Reaction Pathways

Theoretical studies on the reaction pathways for the synthesis of Benzyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate can elucidate the underlying mechanisms and help optimize reaction conditions. A plausible synthetic route involves the coupling of a suitably protected piperidine precursor with an azetidine intermediate, followed by the introduction of the benzyl carbamate group.

One common method for the formation of 1,3-disubstituted azetidines involves the alkylation of a primary amine with a 2-substituted-1,3-propanediol derivative. organic-chemistry.orgnih.gov In this case, 3-aminopiperidine could be reacted with a protected 1,3-dihalo-2-propanol or a similar electrophile to form the piperidinyl-azetidine core. Quantum chemical calculations can model the transition states and intermediates of this nucleophilic substitution reaction, providing insights into the reaction kinetics and potential side products. chemjournal.kz

The formation of the benzyl carbamate moiety can be achieved by reacting the amino group on the azetidine ring with benzyl chloroformate. Theoretical investigations of this reaction would likely focus on the nucleophilic attack of the amine on the carbonyl carbon of the benzyl chloroformate. acs.org Studies on similar carbamate formation reactions have explored the role of solvents and catalysts in facilitating the reaction. nih.govmdpi.com

Computational models can also be used to explore alternative synthetic strategies, such as the ring-opening of bicyclic intermediates or multi-component reactions. rsc.orgbeilstein-journals.org These studies can help identify novel and more efficient synthetic routes to the target molecule.

Table 2: Calculated Activation Energies for Key Synthetic Steps

| Reaction Step | Method | Calculated Activation Energy (kcal/mol) |

| Azetidine ring formation (SN2) | DFT (B3LYP/6-31G*) | 22.5 |

| Benzyl carbamate formation | MP2/6-311+G** | 15.8 |

Note: These values are illustrative and derived from general knowledge of similar reactions; they are not from specific studies on this compound.

Pharmacophore Modeling and Virtual Screening Methodologies

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to interact with a specific biological target. For Benzyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate, a hypothetical pharmacophore model can be constructed based on its structural features.

Key pharmacophoric features would likely include:

A hydrogen bond donor from the N-H group of the carbamate.

A hydrogen bond acceptor from the carbonyl oxygen of the carbamate.

A hydrophobic/aromatic feature from the benzyl group.

A positive ionizable feature associated with the piperidine nitrogen under physiological conditions.

Additional hydrophobic features from the aliphatic rings.

Table 3: Hypothetical Pharmacophoric Features of Benzyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate

| Feature | Type | Location |

| 1 | Hydrogen Bond Donor | Carbamate N-H |

| 2 | Hydrogen Bond Acceptor | Carbamate C=O |

| 3 | Aromatic Ring | Benzyl Group |

| 4 | Positive Ionizable | Piperidine Nitrogen |

| 5 | Hydrophobic | Piperidine Ring |

| 6 | Hydrophobic | Azetidine Ring |

This pharmacophore model can then be used as a 3D query in virtual screening campaigns to search large chemical databases for other molecules that share a similar arrangement of these key features. Virtual screening methodologies, such as ligand-based and structure-based screening, can efficiently identify potential hit compounds with a higher probability of biological activity.

In the absence of a known protein target structure, ligand-based virtual screening would be the primary approach. This involves comparing the 3D conformation of database compounds to the generated pharmacophore model. Molecules that fit the model well are selected for further investigation. If a target structure is available, structure-based virtual screening (e.g., molecular docking) can be employed to predict the binding mode and affinity of the compounds within the target's active site.

Applications in Chemical Biology Research and Probe Development

Design and Synthesis of Activity-Based Protein Profiling (ABPP) Probes

Activity-based protein profiling (ABPP) is a powerful chemical proteomics strategy that utilizes active site-directed covalent probes to assess the functional state of enzymes within complex biological systems. The design of ABPP probes based on the Benzyl (B1604629) (1-(piperidin-3-yl)azetidin-3-yl)carbamate scaffold would capitalize on the electrophilic nature of the carbamate (B1207046) group, which can serve as a "warhead" to covalently modify the active site of target enzymes, particularly serine hydrolases.

The general architecture of an ABPP probe consists of three key components: a reactive group (warhead), a linker, and a reporter tag. In the context of our lead compound, the carbamate moiety is an excellent candidate for the warhead. Carbamates are known to be effective mechanism-based inactivators of serine hydrolases, reacting with the catalytic serine residue to form a stable carbamoyl-enzyme adduct. stanford.edunih.gov

The synthesis of an ABPP probe from Benzyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate would involve the strategic attachment of a reporter tag, such as biotin (B1667282) for affinity purification or a fluorophore for visualization, via a linker. The piperidine (B6355638) ring offers a convenient point of attachment for such modifications without significantly altering the core structure responsible for enzyme recognition and reactivity.

Table 1: Components of a Hypothetical ABPP Probe Derived from Benzyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate

| Component | Function | Example Moiety |

| Warhead | Covalently modifies the active site of the target enzyme. | Carbamate group |

| Linker | Connects the warhead to the reporter tag, providing spatial separation. | Polyethylene glycol (PEG) chain |

| Reporter Tag | Enables detection and/or enrichment of probe-labeled proteins. | Biotin, Fluorescein, Rhodamine |

The synthetic route could involve the modification of the piperidine nitrogen. For instance, N-alkylation of the piperidine with a linker containing a terminal azide (B81097) or alkyne would allow for the subsequent attachment of a reporter tag using "click chemistry," a highly efficient and bioorthogonal reaction. This modular approach would enable the generation of a panel of ABPP probes with different reporter tags for various applications.

Development of Fluorescent and Radioligand Tracers for Target Engagement Studies

Fluorescent and radioligand tracers are indispensable tools for studying target engagement, receptor occupancy, and in vivo imaging. The Benzyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate scaffold can be adapted for the development of both types of tracers.

The design of a fluorescent tracer would involve the conjugation of a fluorophore to the parent molecule. Similar to the ABPP probe design, the piperidine ring serves as an ideal site for modification. The choice of fluorophore would depend on the specific application, with considerations for photostability, quantum yield, and spectral properties to minimize background fluorescence in biological systems.

For the development of radioligand tracers, a radionuclide must be incorporated into the molecule. This can be achieved through several strategies, including the substitution of an atom with its radioactive isotope (e.g., ¹⁴C for ¹²C) or the introduction of a radiolabeled functional group. A common approach for positron emission tomography (PET) tracers is the introduction of fluorine-18 (B77423) (¹⁸F) or carbon-11 (B1219553) (¹¹C). For instance, a fluoroethyl or fluoropropyl group could be attached to the piperidine nitrogen. The synthesis of such radiotracers requires specialized radiochemistry techniques and facilities. nih.gov

Table 2: Potential Fluorescent and Radioligand Tracers Based on the Subject Compound

| Tracer Type | Reporter Group/Radionuclide | Potential Attachment Site | Application |

| Fluorescent Tracer | Fluorescein, Rhodamine, Cyanine dyes | Piperidine nitrogen | In vitro target engagement, fluorescence microscopy |

| Radioligand Tracer | ³H, ¹⁴C, ¹⁸F, ¹¹C | Benzyl group, Piperidine ring | In vivo PET imaging, receptor occupancy studies |

The successful development of these tracers would enable quantitative assessment of the interaction of the parent compound and its analogs with their biological targets in living cells and whole organisms.

Utilization of the Chemical Compound as a Tool for Biological Pathway Interrogation

Covalent inhibitors, by virtue of their irreversible binding, can be powerful tools for interrogating the roles of specific enzymes in complex biological pathways. Once a specific enzyme target for Benzyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate or a derivative is identified, it can be used to selectively and permanently block the activity of that enzyme. This allows researchers to study the downstream consequences of inhibiting that particular enzymatic step.

For example, if the compound is found to be a potent and selective inhibitor of a key lipase (B570770) involved in a specific signaling pathway, it could be used to elucidate the role of that lipase in cellular processes such as inflammation or neurotransmission. By treating cells or model organisms with the compound and observing the resulting phenotypic changes and alterations in metabolite levels, a clearer picture of the enzyme's function within the pathway can be constructed.